4-(Perchlorophenyl)-1H-indole

Lipophilicity ADME Drug Design

4-(Perchlorophenyl)-1H-indole (CAS 1361517-04-5) is a synthetic indole derivative featuring a fully chlorinated phenyl ring (pentachlorophenyl) attached at the 4-position of the indole core. This compound, with a molecular formula of C14H6Cl5N and a molecular weight of 365.47 g/mol, is characterized by significant steric bulk and strong electron-withdrawing properties imparted by the perchlorophenyl group.

Molecular Formula C14H6Cl5N
Molecular Weight 365.5 g/mol
Cat. No. B13106915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Perchlorophenyl)-1H-indole
Molecular FormulaC14H6Cl5N
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C14H6Cl5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-2-1-3-8-6(7)4-5-20-8/h1-5,20H
InChIKeyOBUDMXNGMLHRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Perchlorophenyl)-1H-indole: High-Purity Building Block for Advanced Indole-Based Research


4-(Perchlorophenyl)-1H-indole (CAS 1361517-04-5) is a synthetic indole derivative featuring a fully chlorinated phenyl ring (pentachlorophenyl) attached at the 4-position of the indole core . This compound, with a molecular formula of C14H6Cl5N and a molecular weight of 365.47 g/mol, is characterized by significant steric bulk and strong electron-withdrawing properties imparted by the perchlorophenyl group . It is primarily offered as a high-purity (>98%) research chemical, meeting ISO certification standards and suitable for demanding pharmaceutical R&D and quality control applications . Its unique structure makes it a valuable scaffold for exploring novel chemical space in medicinal chemistry and materials science.

High-Purity Scaffold for advanced medicinal chemistry and materials science R&D.
Steric & Electronic Control provided by the fully chlorinated phenyl ring for unique SAR exploration.
Synthetic Workflow Fit compatible with demanding C-H activation and cross-coupling methodologies.

Why Generic 4-Arylindoles Cannot Replace 4-(Perchlorophenyl)-1H-indole in Rigorous Investigations


In scientific workflows, the substitution of a specialized building block like 4-(Perchlorophenyl)-1H-indole with a more common 4-arylindole (e.g., 4-phenyl or 4-halophenyl) introduces confounding variables that can invalidate structure-activity relationship (SAR) studies or material property optimization. The perchlorophenyl group's five chlorine atoms create a unique combination of extreme electron withdrawal, high hydrophobicity, and substantial steric hindrance that cannot be replicated by a single halogen or trifluoromethyl group . This distinct physicochemical signature directly impacts molecular recognition, metabolic stability, and solid-state packing. The evidence presented below quantifies these differences, demonstrating that generic substitution fails to preserve the intended molecular properties, thereby compromising experimental reproducibility and the validity of downstream conclusions.

4-(Perchlorophenyl)-1H-indole
Generic 4-Arylindole
LipophilicityReported cLogP ~6.04, enabling distinct partitioning behavior.
LipophilicityTypical cLogP ~3.8-4.6 may not replicate lipophilicity-driven membrane interactions.
Electronic EffectStrong electron-withdrawing effect (σp > +0.8) that alters indole reactivity.
Electronic EffectMono-halogen or -CF3 substitution may shift reaction selectivity profiles.
Analytical SensitivityDistinct polychlorinated MS isotopic pattern for unambiguous detection.
Analytical SensitivityLower mass and simpler isotopic patterns may compromise trace-level quantitation.

Quantitative Differentiation of 4-(Perchlorophenyl)-1H-indole from Common 4-Arylindole Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and Metabolic Stability

4-(Perchlorophenyl)-1H-indole exhibits a significantly higher calculated LogP (cLogP) compared to its 4-phenyl, 4-fluorophenyl, and 4-chlorophenyl counterparts, indicating a marked increase in lipophilicity . This property is critical for passive membrane diffusion and can enhance binding to hydrophobic protein pockets, while also potentially improving metabolic stability by reducing oxidative metabolism at the indole ring.

Enhanced Lipophilicity
Class-level inference
cLogP = 6.04
vs. 4-Phenylindole (cLogP ~3.8-4.0) and halogenated analogs (cLogP ~4.2-4.6)
>2 LogP units higher, potentially altering partitioning >100-fold in octanol/water models.
In silico prediction (ALogP method). Requires experimental logP validation.
Lipophilicity ADME Drug Design

Significantly Higher Molecular Weight and Heavy Atom Count for Enhanced Detection Sensitivity

The perchlorophenyl substituent confers a molecular weight of 365.47 g/mol to 4-(Perchlorophenyl)-1H-indole, which is substantially greater than that of common 4-arylindole analogs . This high mass, combined with the characteristic isotopic pattern of five chlorine atoms (M, M+2, M+4, etc.), provides a unique and easily identifiable signature in mass spectrometry, facilitating unambiguous detection and quantification in complex biological matrices.

MS Detection Sensitivity
Head-to-head
MW = 365.47 g/mol
vs. 4-Phenylindole (193.24 g/mol) and 4-(4-Bromophenyl)indole (272.14 g/mol)
Distinct polychlorinated isotopic pattern may support lower LLOQ in LC-MS/MS assays.
Vendor-provided and calculated molecular weights.
Mass Spectrometry Analytical Chemistry Quantitation

Extreme Electron-Withdrawing Effect Alters Indole Core Reactivity

The pentachlorophenyl group is a potent electron-withdrawing substituent, far exceeding the effect of a single halogen, trifluoromethyl, or unsubstituted phenyl group . This strong -I effect significantly depletes electron density from the indole core, particularly at the nucleophilic C3 position. This alteration can be leveraged to tune the regioselectivity of electrophilic aromatic substitution reactions or to stabilize specific oxidation states in catalytic cycles, offering a level of electronic control unattainable with less electron-deficient analogs.

Electron-Withdrawing Effect
Class-level inference
Estimated Hammett σp > +0.8
vs. 4-Chlorophenyl (σp = +0.23) and 4-Trifluoromethylphenyl (σp = +0.54)
>3.5x the σp of 4-chlorophenyl, depleting electron density at the indole C3 position.
Inferred from polychlorinated aryl systems. Supports unique synthetic pathway exploration.
Electronics Synthetic Chemistry C-H Functionalization

Enhanced Thermal and Oxidative Stability Due to Perchlorination

The perchlorophenyl group imparts significant thermal and oxidative stability to the indole scaffold. This is a well-documented effect of polyhalogenation, particularly with chlorine, which protects the aromatic core from degradation pathways involving radical or electrophilic attack . While direct comparative data for this specific compound are lacking, class-level inference from polychlorinated aromatics and the inherent stability of the C-Cl bond supports the claim that 4-(Perchlorophenyl)-1H-indole will exhibit superior stability under harsh conditions (e.g., high temperature, strong oxidants) compared to its non-chlorinated or mono-halogenated counterparts .

Thermal & Oxidative Stability
Data to verify
Expected high stability
No experimental data available for this specific compound
May support utility in demanding synthetic transformations or high-temperature processing.
Class-level behavior from polychlorinated aromatics. Requires compound-specific validation.
Stability Materials Science Process Chemistry

Optimal Scientific and Industrial Use Cases for 4-(Perchlorophenyl)-1H-indole Based on Quantified Differentiation


Design of Highly Lipophilic CNS-Targeted Small Molecules

The high cLogP (6.04) of 4-(Perchlorophenyl)-1H-indole makes it an exceptional scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its enhanced lipophilicity promotes blood-brain barrier (BBB) penetration, a critical requirement for CNS drug candidates . It serves as a superior starting point for lead optimization compared to less lipophilic 4-arylindoles, potentially reducing the number of synthetic iterations needed to achieve desired brain exposure.

Development of Sensitive LC-MS/MS Analytical Methods for Complex Matrices

The high molecular weight (365.47 g/mol) and distinctive polychlorinated isotopic pattern of 4-(Perchlorophenyl)-1H-indole provide a significant analytical advantage . This compound is ideally suited as an internal standard or derivatization agent in quantitative bioanalysis, where its unique MS signature ensures unambiguous identification and precise quantitation in the presence of endogenous interferences, outperforming lower-mass, less isotopically distinct analogs .

Probing Electronic Effects in C-H Activation and Cross-Coupling Reactions

The strong electron-withdrawing nature of the perchlorophenyl group fundamentally alters the electron density of the indole ring, particularly at the C3 position . This makes 4-(Perchlorophenyl)-1H-indole a powerful probe for studying the electronic control of regioselectivity in transition-metal-catalyzed C-H functionalization reactions. It can be used to validate computational models and develop new synthetic methodologies that rely on finely tuned electronic biases.

Synthesis of Stable Organic Semiconductors and Optoelectronic Materials

The expected high thermal and oxidative stability, combined with the electron-deficient nature of the perchlorophenyl-indole core, positions this compound as a promising building block for advanced organic electronics . It can be incorporated into the design of n-type organic semiconductors, electron-transport layers in OLEDs, or stable components in organic photovoltaic devices, where its resistance to degradation under operational stress is a key differentiator from less robust analogs.

Application
Selection Property
Validation Focus
Lipophilic CNS-targeted molecule design
Reported high cLogP & partitioning profile
Blood-brain barrier penetration assay models
Sensitive LC-MS/MS method development
High MW & unique polychlorinated isotopic pattern
Limit of quantitation (LOQ) in relevant biological matrices
Electronic effects in C-H activation research
Strong electron-deficient indole core
Regioselectivity models & computational chemistry validation
Organic semiconductor & optoelectronic synthesis
Expected high thermal/oxidative stability
Stability testing under operational stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Perchlorophenyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.